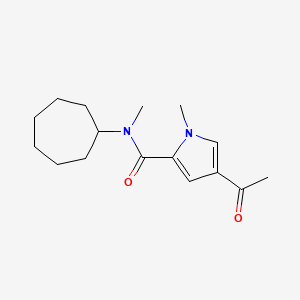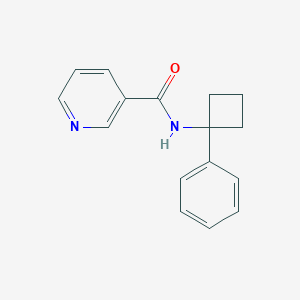
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide, also known as BDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDB is a benzamide derivative that is structurally similar to the recreational drug MDMA (3,4-methylenedioxymethamphetamine). However, unlike MDMA, BDB is not known to have any psychoactive effects.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide acts by increasing the release of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, sleep, and other physiological functions. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide is thought to act primarily on the serotonin transporter, causing it to release more serotonin into the synaptic cleft.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide can produce several biochemical and physiological effects, including increased locomotor activity, anxiolytic effects, and increased social interaction. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide in lab experiments is its structural similarity to MDMA, which allows for comparisons between the two compounds. However, one limitation is that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide has not been extensively studied and its effects on various physiological processes are not well understood.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide. One area of interest is its potential as a neuroprotective agent in the treatment of neurological disorders such as Parkinson's disease and stroke. Another area of research is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Further studies are needed to fully understand the effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide on various physiological processes and to determine its potential applications in scientific research.
Métodos De Síntesis
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide can be synthesized using a multi-step process involving the reaction of 3,4-diethoxybenzaldehyde with 3,4-methylenedioxyphenyl-2-propanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with benzoyl chloride.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a serotonin releaser, similar to MDMA, and has been used in studies investigating the role of serotonin in various physiological and behavioral processes.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-23-16-8-6-15(12-19(16)24-4-2)20(22)21-13-14-5-7-17-18(11-14)26-10-9-25-17/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAKLRBFZUSNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCCO3)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7505104.png)



